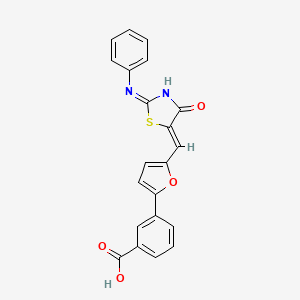
3-(5-((Z)-((Z)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of organic compound known as benzoic acids . These are organic compounds containing a benzene ring which bears at least one carboxyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of substituted benzoic acid hydrazides with substituted aromatic and heteroaromatic aldehydes to yield the target products . The reaction between substituted benzoic acid and thionyl chloride yields corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides in appreciable yield .Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by IR and 1H-NMR spectroscopic data, which are consistent with the proposed molecular structures .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated with special emphasis on the currently understood mechanisms of transmetalation . The general physical and chemical properties of each class of reagent are evaluated .科学的研究の応用
Antimicrobial Activity
Several studies have focused on the synthesis of thiazolidinone derivatives, including structures similar to the specified compound, and evaluated their antimicrobial efficacy. For example, compounds synthesized through the reaction of p-(5-formyl-furan-2-yl)benzoic acid with substituted thiazolidinones exhibited significant antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance issues (Sodha et al., 2003). Another study synthesized thiazolopyrimidine derivatives and reported noteworthy antinociceptive and anti-inflammatory properties, in addition to evaluating their antimicrobial potential (Selvam et al., 2012).
Anti-inflammatory and Analgesic Activities
Thiazolidinone derivatives have been synthesized and found to possess anti-inflammatory and analgesic activities. These findings suggest their usefulness in developing new therapeutic agents for treating inflammation and pain. Some derivatives showed significant activity in this regard, demonstrating the chemical class's potential for further pharmacological exploration (Tozkoparan et al., 1999).
Anticancer Activity
Compounds structurally related to the mentioned chemical have been investigated for their anticancer properties. For instance, novel quinuclidinone derivatives designed and synthesized from a common intermediate related to the specified compound showed potent anti-cancer activity against specific cell lines. These findings underscore the potential of such derivatives in anticancer drug development (Soni et al., 2015).
Antidegenerative Effects
Research into 5-arylidene-4-thiazolidinone derivatives has indicated their antidegenerative activity on human chondrocyte cultures. These compounds could block cartilage destruction processes associated with osteoarthritis, highlighting their potential as therapeutic agents in treating degenerative diseases (Panico et al., 2012).
将来の方向性
Future research could focus on the development of new antimicrobial agents due to the resistance of microbes to the known antimicrobial drugs . There is a real need for discovery of new compounds endowed with antimicrobial activity, possibly acting through mechanisms of actions, which are distinct from those of well-known classes of antimicrobial agents to which many clinically relevant pathogens are now resistant .
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound could potentially interact with a variety of biological targets.
Mode of Action
Compounds with similar structures, such as flavonoid derivatives, have been found to inhibit enzymes like tyrosinase . This suggests that our compound might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
In silico evaluation of similar compounds has raised bioavailability concerns . This suggests that our compound might have certain pharmacokinetic properties that could impact its bioavailability.
Result of Action
Compounds with similar structures have shown a broad spectrum of biological activities , suggesting that our compound could potentially have a wide range of molecular and cellular effects.
特性
IUPAC Name |
3-[5-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c24-19-18(28-21(23-19)22-15-7-2-1-3-8-15)12-16-9-10-17(27-16)13-5-4-6-14(11-13)20(25)26/h1-12H,(H,25,26)(H,22,23,24)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTKJDQWLKNSED-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2960015.png)

![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)
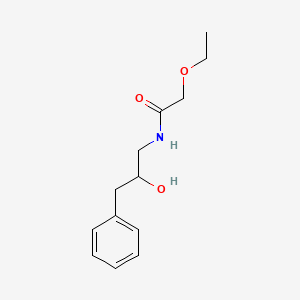
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2960021.png)

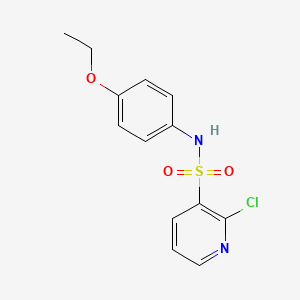
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)
![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)
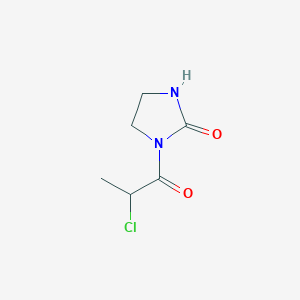
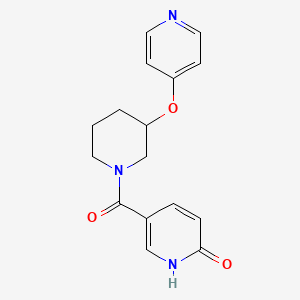

![2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2960036.png)
![2-Ethyl-3-hydroxybenzo[c]chromen-6-one](/img/structure/B2960037.png)